molecular formula C15H20O2 B1525385 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid CAS No. 92655-03-3

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid

Cat. No.: B1525385
CAS No.: 92655-03-3
M. Wt: 232.32 g/mol
InChI Key: QPMZEGFCQHYYPT-UHFFFAOYSA-N
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Description

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C15H20O2 It is characterized by a cyclopentyl ring substituted with a phenylethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in substituted phenylethyl derivatives.

Scientific Research Applications

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Phenylethyl)cyclopentyl]propanoic acid
  • 2-[1-(2-Phenylethyl)cyclopentyl]butanoic acid
  • 2-[1-(2-Phenylethyl)cyclopentyl]pentanoic acid

Uniqueness

2-[1-(2-Phenylethyl)cyclopentyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(2-phenylethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(17)12-15(9-4-5-10-15)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMZEGFCQHYYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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